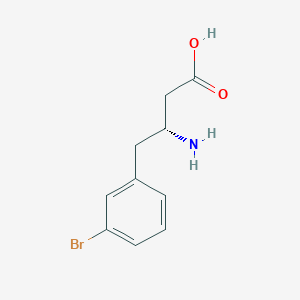

(R)-3-Amino-4-(3-bromophenyl)butanoic acid

Description

Overview of Non-Proteinogenic Amino Acids in Chemical Biology

The central dogma of molecular biology outlines how a specific set of 22 proteinogenic amino acids are encoded by the genome to build proteins. However, the chemical universe of amino acids is far vaster. Non-proteinogenic amino acids (NPAAs) are those not naturally encoded in the genetic code and represent a massive reservoir of chemical diversity. nih.govnbinno.com These compounds are pivotal in modern drug discovery, offering pathways to modify peptides and create novel therapeutics. nih.govnih.govbohrium.com By incorporating NPAAs, scientists can enhance crucial properties of peptide-based drug candidates, such as their stability against enzymatic degradation, potency, and bioavailability. nih.govnbinno.com

The Unique Conformational and Stereochemical Attributes of β-Amino Acids

β-amino acids are structurally distinct from their α-amino acid counterparts due to an additional carbon atom in their backbone. nih.gov This seemingly minor alteration grants them significantly different conformational properties. The increased flexibility of the backbone allows β-amino acids and the peptides derived from them (β-peptides) to fold into unique and stable secondary structures, such as helices and strands, that are not typically observed with α-amino acids. scirp.orgresearchgate.net This capacity to form predictable, discrete conformations makes them highly attractive for designing "foldamers"—synthetic oligomers that mimic the structure and function of natural biopolymers like proteins. nih.gov The stereochemistry of β-amino acids also plays a critical role in their function and the structural integrity of β-peptides.

Table 1: Comparison of α- and β-Amino Acids

| Feature | α-Amino Acids | β-Amino Acids |

|---|---|---|

| Structure | Amino group on the α-carbon (adjacent to carboxyl) | Amino group on the β-carbon (two carbons from carboxyl) |

| Backbone | Shorter, more constrained | Longer, more flexible |

| Natural Abundance | 22 genetically coded variants | Less common in nature |

| Secondary Structures | α-helices, β-sheets | 14-helices, various other stable helical and sheet structures |

| Proteolytic Stability | Generally susceptible to degradation by proteases | Highly resistant to proteases |

Historical Context of β-Amino Acids as Chiral Building Blocks

The utility of amino acids as chiral starting materials in organic synthesis has been recognized for decades. Their inherent chirality and multiple functional groups make them ideal precursors for constructing complex, stereochemically defined molecules. While early work focused on the proteinogenic α-amino acids, the field has evolved to embrace non-proteinogenic variants. β-amino acids, in particular, have emerged as powerful chiral building blocks. Their unique stereochemical and conformational attributes allow chemists to introduce specific structural constraints and functionalities into new molecules, a critical advantage in the rational design of drugs and other bioactive compounds.

(R)-3-Amino-4-(3-bromophenyl)butanoic acid within the β-Homophenylalanine Class

This compound belongs to a specific subclass of β-amino acids known as β-homophenylalanines. This classification denotes a β-amino acid that is a homolog of the α-amino acid phenylalanine, meaning it contains an additional methylene (B1212753) group (-CH2-) in its backbone. The core structure is 3-amino-4-phenylbutanoic acid.

Derivatives of β-homophenylalanine are actively investigated in medicinal chemistry. For instance, various fused β-homophenylalanine derivatives have been designed and synthesized as potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. acs.orgacs.orgnih.gov The presence of the bromophenyl group in this compound is also significant. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to introduce specific interactions, like halogen bonding, with biological targets. nih.govcnr.itacs.org

Research Landscape and Untapped Potential of this compound

The research landscape for this compound itself is highly specialized. While extensive research exists for the broader class of β-amino acids and even for related β-homophenylalanine derivatives, acs.orgnih.gov publicly available studies focusing specifically on the 3-bromo isomer are limited. Its primary role appears to be that of a specialized chiral building block for the synthesis of more complex pharmaceutical intermediates.

The "untapped potential" of this compound lies in its application as a precursor for novel therapeutic agents. The specific combination of the (R)-chiral center, the β-amino acid backbone, and the meta-positioned bromine atom provides a unique three-dimensional structure that can be exploited in drug design. It can be used to synthesize peptidomimetics with enhanced stability or small molecules designed to fit precisely into the binding sites of enzymes or receptors. While its direct biological activity is not widely documented, its value as a synthetic intermediate suggests it is a component in the discovery pipeline for new drugs, particularly where the specific properties conferred by the bromophenyl group are desired for optimizing target engagement and pharmacokinetic profiles.

Table 2: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| (R)-3-Amino-4-(4 -bromophenyl)butanoic acid | 773045-17-3 | C₁₀H₁₂BrNO₂ | 258.11 g/mol |

| (R)-3-Amino-4-(4 -bromophenyl)butanoic acid hydrochloride | 331763-73-6 | C₁₀H₁₃BrClNO₂ | 294.57 g/mol |

Note: Data for the specific 3-bromo isomer is less common in public databases than for its 4-bromo counterpart. The table includes the more frequently cited 4-bromo isomer for comparative context and a protected derivative of the 3-bromo isomer, indicating its use in synthesis. achemblock.com

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

(3R)-3-amino-4-(3-bromophenyl)butanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

RAIGQDRULUGHDH-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrol for R 3 Amino 4 3 Bromophenyl Butanoic Acid

Retrosynthetic Analysis of the (R)-3-Amino-4-(3-bromophenyl)butanoic acid Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered:

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the β-amino group. This suggests a conjugate addition strategy where an ammonia (B1221849) equivalent is added to an α,β-unsaturated carbonyl precursor, such as (E)-4-(3-bromophenyl)but-2-enoic acid. The key challenge in this approach is the stereoselective installation of the amino group at the C3 position to yield the (R)-enantiomer.

C3-C4 Bond Disconnection: An alternative disconnection between the C3 and C4 carbons points to a synthesis involving the addition of a benzyl (B1604629) nucleophile to a β-alanine synthon. This could be achieved through methods like the Mannich reaction, where a pre-formed enolate reacts with an imine derived from 3-bromobenzaldehyde.

A common and effective retrosynthetic pathway for γ-aryl-β-amino acids involves a conjugate addition approach. This route is often favored due to the availability of methods for asymmetric conjugate addition, which can set the crucial stereocenter with high fidelity.

Established Synthetic Routes to β-Amino-γ-aryl Butanoic Acids

The synthesis of β-amino acids is a well-established field, with several robust methodologies applicable to the synthesis of γ-aryl substituted butanoic acid derivatives. researchgate.net

Enantioselective Approaches to β-Amino Acid Synthesis

Achieving enantioselectivity is paramount in the synthesis of chiral β-amino acids. hilarispublisher.com Several catalytic asymmetric methods have been developed to produce these valuable compounds. rsc.org Key strategies include:

Asymmetric Hydrogenation: The hydrogenation of β-dehydroamino acids or enamines using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) is a highly atom-economical method for producing β-amino acids with excellent enantioselectivity. rsc.org

Conjugate Addition: The asymmetric conjugate addition of nitrogen or carbon nucleophiles to α,β-unsaturated esters, amides, or other carbonyl compounds is a powerful C-N or C-C bond-forming reaction. rsc.org This can be achieved using chiral metal catalysts or organocatalysts.

Mannich Reaction: The catalytic asymmetric Mannich reaction, involving the addition of an enolate to an imine, is a versatile method for synthesizing β-amino carbonyl compounds, which are direct precursors to β-amino acids. rsc.org

"Chiral Pool" Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as α-amino acids, to transfer chirality to the target molecule through a series of chemical transformations. nih.gov

Palladium-Catalyzed Carbonylation and Related Reactions

Palladium-catalyzed reactions offer a modern and efficient means of constructing the β-amino acid backbone. One notable strategy is the intermolecular aminocarbonylation of alkenes. illinois.edu This method can generate β-amino acid derivatives from simple olefins, though it often requires pre-functionalized starting materials and can be limited by substrate scope. illinois.eduorganic-chemistry.org Another approach involves the oxidative carbonylation of β-amino alcohols to form cyclic carbamates (oxazolidin-2-ones), which can then be hydrolyzed to the desired β-amino acid. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can also be used to introduce the aryl group in the γ-position. acs.org

Michael Addition Strategies for β-Amino Acids

The Michael addition, or conjugate addition, is one of the most widely used methods for synthesizing β-amino acids. illinois.edu This strategy typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com

Nitrogen Nucleophiles: A nitrogen nucleophile, such as an amine, hydroxylamine, or carbamate, can be added to an α,β-unsaturated ester. rsc.org The stereoselectivity of this addition can be controlled by using a chiral catalyst or a chiral auxiliary attached to the substrate.

Carbon Nucleophiles: Alternatively, a carbon nucleophile, like an organometallic reagent or a malonate, can be added to a substrate containing a nitrogen moiety, such as a nitroalkene or an imine. rsc.orgmdpi.com

For the synthesis of γ-aryl-β-amino acids, the conjugate addition of organometallic reagents (e.g., organocuprates or organozincs) to γ-amino-α,β-unsaturated esters has proven effective. nih.gov

Specific Syntheses and Methodological Innovations for this compound

While specific literature detailing the synthesis of this compound is limited, methodologies for closely related analogs provide a clear blueprint for its preparation. The synthesis of its regioisomer, (S)-3-(4-bromophenyl)butanoic acid, and a structurally similar fluorinated analog offer valuable insights.

A highly relevant example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, which utilizes a rhodium-catalyzed asymmetric conjugate addition. researchgate.net The key step involves the reaction of 4-bromophenylboronic acid with ethyl crotonate in the presence of a chiral (R)-BINAP ligand. This reaction establishes the stereocenter with high enantiomeric excess. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. A similar approach using 3-bromophenylboronic acid and a crotonate derivative would be a direct strategy for synthesizing the target compound's backbone.

Another powerful strategy involves using the "chiral pool." For instance, the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, an intermediate for the drug Sitagliptin (B1680988), starts from (S)-serine. google.comgoogle.com This multi-step synthesis transforms the stereocenter of serine into the desired stereocenter of the final β-amino acid product.

Chiral Auxiliaries and Asymmetric Catalysis in the Synthesis of this compound

Achieving the correct stereochemistry at the C3 position is the most critical aspect of the synthesis. This is accomplished either through asymmetric catalysis or the use of chiral auxiliaries. wikipedia.org

Asymmetric Catalysis: As demonstrated in the synthesis of the 4-bromo analog, transition metal catalysis with chiral ligands is a premier strategy. researchgate.net A chiral catalyst, such as a rhodium or copper complex bearing a chiral ligand like BINAP, can create a chiral environment that directs the approach of the reagents, leading to the preferential formation of one enantiomer. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) |

| Rh(NBD)₂BF₄ / (R)-BINAP | 1,4-Addition | 4-Bromophenylboronic acid + Ethyl crotonate | >99% ee |

| Cu(OAc)₂ / (S)-BINAP | Conjugate Reduction | γ-Phthalimido-α,β-unsaturated ester | up to 94% ee nih.gov |

| Chiral IDPi Acid | Mukaiyama-Mannich | Bis-silyl ketene (B1206846) acetal (B89532) + Aminomethyl ether | up to 99% ee nih.govacs.org |

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones are a classic example, widely used in asymmetric alkylations and Michael additions. researchgate.netingentaconnect.com In a potential synthesis of the target compound, an α,β-unsaturated acid could be coupled to a chiral auxiliary. The subsequent conjugate addition of a nitrogen nucleophile would be directed by the auxiliary, leading to a diastereoselective reaction. Cleavage of the auxiliary would then yield the enantiomerically enriched β-amino acid.

| Chiral Auxiliary Type | Application | Stereocontrol Mechanism |

| Oxazolidinones (Evans) | Michael Addition, Alkylation | Steric hindrance from the auxiliary directs the approach of the incoming reagent. researchgate.net |

| Hexahydrobenzoxazolidinones | Alkylation | Formation of a specific enolate geometry directs alkylation with high diastereoselectivity. researchgate.net |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Deracemization | Forms a nickel complex with a racemic amino acid, allowing isomerization to the more stable diastereomer. |

Enzymatic Synthesis and Biocatalytic Routes to Enantiopure β-Amino Acids

The synthesis of enantiomerically pure β-amino acids represents a significant challenge in organic chemistry, and biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. nih.gov Enzymes, particularly transaminases, offer high enantioselectivity and operate under mild reaction conditions, making them ideal for pharmaceutical applications. nih.govresearchgate.net

Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. acs.org For the synthesis of β-amino acids, ω-transaminases (ω-TAs) are of particular interest as they act on the distal amino group of a substrate. nih.gov These biocatalysts can be employed in two primary strategies:

Kinetic Resolution: In this approach, the enzyme selectively aminates one enantiomer from a racemic mixture of a β-amino acid, allowing for the separation of the desired enantiomer. However, this method is limited to a theoretical maximum yield of 50%. nih.govresearchgate.net

Asymmetric Synthesis: This more efficient method involves the amination of a prochiral β-keto acid or a suitable precursor to produce a single, desired enantiomer, with a theoretical yield of 100%. nih.govresearchgate.net

A significant hurdle in the asymmetric synthesis of aromatic β-amino acids is the inherent instability of the required β-keto acid substrates, which are prone to decarboxylation. nih.gov To circumvent this, a chemoenzymatic cascade reaction has been developed. This strategy begins with a more stable β-keto ester, which is hydrolyzed in situ by a lipase (B570770) to generate the transient β-keto acid. The β-keto acid is then immediately aminated by a ω-transaminase to form the target β-amino acid. nih.gov Optimizing the concentration and activity of the lipase is crucial to control the formation of the unstable intermediate and maximize the yield of the final product. nih.gov

Beyond transaminases, other biocatalytic routes are being explored. Phenylalanine aminomutase (PAM), for instance, can be used to convert α-amino acids to their β-isomers. nih.gov Another innovative approach involves a modification of the industrial hydantoinase process, which uses the stereoselective hydrolysis of dihydropyrimidine (B8664642) derivatives to produce N-carbamoyl-β-amino acids that can be subsequently hydrolyzed to the final product. nih.gov

| Biocatalytic Strategy | Key Enzyme(s) | Substrate Type | Typical Outcome | Reference(s) |

| Asymmetric Synthesis | ω-Transaminase (ω-TA) | Prochiral β-keto acid | High enantiomeric excess (ee), theoretical 100% yield. | nih.gov, researchgate.net |

| Kinetic Resolution | ω-Transaminase (ω-TA) | Racemic β-amino acid | Enantiopure β-amino acid, max 50% yield. | nih.gov, researchgate.net |

| Lipase-Transaminase Cascade | Lipase and ω-TA | Stable β-keto ester | Overcomes instability of β-keto acid intermediate. | nih.gov |

| Isomerization | Phenylalanine Aminomutase (PAM) | α-Arylalanine | Converts α-amino acid to β-amino acid. | nih.gov |

| Hydrolysis | Hydantoinase/Carbamoylase | Dihydropyrimidine derivative | Stereoselective hydrolysis to N-carbamoyl-β-amino acid. | nih.gov |

Multi-Step Reaction Sequences for this compound Precursors

The construction of the chiral backbone of this compound relies on stereocontrolled multi-step synthetic sequences. A common strategy involves the asymmetric synthesis of a β-arylbutanoic acid derivative, which serves as a key precursor. One effective method is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org

A plausible synthetic route to an enantiopure precursor for the target molecule can be adapted from established procedures. orgsyn.org The sequence begins with the reaction of (3-bromophenyl)boronic acid with an α,β-unsaturated ester, such as ethyl (E)-but-2-enoate. The stereochemistry of this addition is controlled by a chiral phosphine ligand, typically a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Using (S)-BINAP as the chiral ligand directs the reaction to form the desired (R)-enantiomer of the resulting ester.

The resulting chiral ester, (R)-ethyl 3-(3-bromophenyl)butanoate, is then hydrolyzed under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. Subsequent acidification yields the carboxylic acid precursor, (R)-3-(3-bromophenyl)butanoic acid. This precursor contains the correct stereocenter and the necessary carbon framework, which can then be advanced to the final target molecule through subsequent amination steps, such as a Curtius or Hofmann rearrangement.

Below is a representative multi-step reaction sequence for a key precursor.

| Step | Reaction | Key Reagents and Conditions | Product | Reference(s) |

| 1 | Asymmetric Conjugate Addition | (3-bromophenyl)boronic acid, ethyl (E)-but-2-enoate, Rh catalyst (e.g., Rh(NBD)₂BF₄), (S)-BINAP, base (e.g., triethylamine), solvent (e.g., 1,4-dioxane/water). | (R)-ethyl 3-(3-bromophenyl)butanoate | orgsyn.org |

| 2 | Saponification (Ester Hydrolysis) | Sodium hydroxide (NaOH), Methanol/Water, followed by acidification with HCl. | (R)-3-(3-bromophenyl)butanoic acid | orgsyn.org |

Isolation, Purification, and Characterization Techniques for Stereopure this compound

The successful synthesis of stereopure this compound requires robust methods for its isolation, purification, and comprehensive characterization to confirm its structure and enantiomeric purity.

Isolation and Purification Following the final synthetic step, the crude product is typically isolated from the reaction mixture through a series of workup procedures. Standard protocols involve quenching the reaction, followed by extraction into a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. orgsyn.org The organic phase is then washed sequentially with aqueous acidic and basic solutions to remove unreacted reagents and byproducts. After washing with brine, the organic layer is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product. orgsyn.org

Purification to obtain the stereopure compound is critical. Common techniques include:

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., heptane, ethyl acetate/hexanes) and allowed to cool slowly, promoting the formation of high-purity crystals. orgsyn.org

Column Chromatography: For non-crystalline products or to remove closely related impurities, flash chromatography on a silica (B1680970) gel stationary phase is employed. orgsyn.org A gradient of solvents, such as ethyl acetate in hexanes, is used to elute the desired compound.

Characterization Once purified, the identity, structure, and stereochemical integrity of the compound are confirmed using a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity (or enantiomeric excess, ee) of the final product. The separation of enantiomers requires a chiral stationary phase (CSP). chromatographytoday.com Several types of CSPs are effective for amino acids, including those based on macrocyclic glycopeptides (e.g., teicoplanin) or crown ethers. tandfonline.comsigmaaldrich.com The choice of mobile phase, often a mixture of an organic solvent (like ethanol (B145695) or methanol) and an acidic aqueous buffer, is optimized to achieve baseline resolution of the two enantiomers. tandfonline.com

| Typical Chiral HPLC Parameters for β-Amino Acid Analysis | |

| Column Type | Chiral Stationary Phase (e.g., Crownpak CR(+), CHIROBIOTIC T) |

| Mobile Phase | Perchloric acid solution (pH ~1-2) with an organic modifier (e.g., methanol). |

| Detection | UV detector (wavelength dependent on chromophore). |

| Key Outcome | Baseline separation of (R) and (S) enantiomers to calculate enantiomeric excess (ee). |

| Reference(s) | tandfonline.com, sigmaaldrich.com |

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, integration, and coupling patterns confirm the connectivity of the atoms in the this compound backbone. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and confirm the elemental composition of the compound. mdpi.com

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the molecular structure and, crucially, the absolute stereochemistry of the chiral center. researchgate.net

Derivatization and Structural Modification of R 3 Amino 4 3 Bromophenyl Butanoic Acid

Chemical Reactivity and Functional Group Transformations of (R)-3-Amino-4-(3-bromophenyl)butanoic acid

The chemical reactivity of this compound is primarily dictated by its three main functional groups: the primary amine, the carboxylic acid, and the aryl bromide. Each of these sites can be selectively targeted to achieve specific molecular transformations.

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and sulfonylation. It can also be converted to other nitrogen-containing functional groups. The basicity of the amine allows for the formation of ammonium (B1175870) salts upon treatment with acids.

Carboxylic Acid Group: The carboxylic acid moiety can be activated and converted into a range of derivatives such as esters, amides, and acid halides. It can also be reduced to the corresponding primary alcohol.

Aryl Bromide: The bromine atom on the phenyl ring is a key site for modification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly diversifying the molecular structure.

These functional groups can be manipulated independently, often with the use of protecting groups, to achieve the desired chemical modifications in a controlled manner.

Synthesis of N-Substituted this compound Derivatives

The primary amino group of this compound is a common site for derivatization. N-substitution is frequently employed to introduce new functionalities, modulate the compound's physicochemical properties, or to protect the amine during subsequent synthetic steps. A widely used method for amine protection is the introduction of the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

| Reagent | Base | Solvent | Typical Yield (%) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | Toluene | ~80-90 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Bicarbonate | Acetone/Water | >90 |

This table presents typical conditions for the N-Boc protection of amino acids, based on general knowledge and procedures for similar compounds.

Other N-acylations can be performed using various acylating agents, such as acid chlorides or anhydrides, to introduce different acyl groups. For example, enzymatic N-acylation using aminoacylases in an aqueous medium has been demonstrated for a variety of L-amino acids with different fatty acids as acyl donors. illinois.edu This biocatalytic approach offers a green alternative to traditional chemical methods.

Carboxylic Acid Functionalization: Ester and Amide Derivatives

The carboxylic acid group of this compound can be readily converted into esters and amides. These transformations are fundamental in peptide synthesis and for the creation of prodrugs or analogs with altered pharmacokinetic properties.

Esterification: Ester derivatives are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. nih.gov A convenient method for the preparation of amino acid methyl esters involves the use of methanol (B129727) and trimethylchlorosilane (TMSCl). google.com This method is generally efficient for a wide range of amino acids. google.com

| Reagent | Alcohol | Conditions | Typical Yield (%) |

| Thionyl Chloride (SOCl₂) | Methanol | Reflux | >90 |

| Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | 85-98 |

| Dicyclohexylcarbodiimide (B1669883) (DCC) / DMAP | tert-Butyl alcohol | Room Temperature | 76-81 |

This table provides examples of common esterification methods for amino acids with illustrative yields.

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid group, typically through the use of peptide coupling reagents. bachem.com These reagents convert the carboxylic acid into a more reactive species that can then react with an amine to form the amide bond. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. nih.gov Phosphonium and aminium/uronium reagents such as PyBOP and HATU are also highly effective. rug.nl

| Coupling Reagent | Additive | Base | Typical Yield (%) |

| DCC | HOBt | DIPEA | >80 |

| EDC | HOBt | DIPEA | >80 |

| PyBOP | None | DIPEA | >90 |

| HATU | None | DIPEA | >90 |

This table lists common peptide coupling reagents and conditions used for amide bond formation with amino acids.

Aromatic Ring Modifications of this compound

The 3-bromophenyl group offers a versatile handle for further structural modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents onto the aromatic ring, significantly expanding the chemical space accessible from this starting material.

The electronic properties of the phenyl ring can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This is typically achieved via palladium-catalyzed cross-coupling reactions, as detailed in the following section. For instance, a Suzuki-Miyaura coupling can introduce various aryl or heteroaryl groups which can be either electron-rich or electron-poor. mdpi.com Similarly, Buchwald-Hartwig amination can be used to install amine functionalities, which are strong electron-donating groups. orgsyn.org The nature of the introduced substituent can have a profound impact on the biological activity and physicochemical properties of the resulting molecule.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Prior to coupling, the amino and carboxylic acid groups are typically protected, for example, as a Boc-protected ester.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base, like potassium carbonate. acs.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. hilarispublisher.com This is a powerful method for synthesizing arylamines. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form an arylalkyne. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, resulting in a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ / Ligand | NaOtBu |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N |

| Heck | Alkene | Pd(OAc)₂ | Et₃N |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the aryl bromide moiety.

Stereochemical Variations and Diastereomer Synthesis

This compound possesses a single stereocenter at the C3 position. The synthesis of its enantiomer, (S)-3-Amino-4-(3-bromophenyl)butanoic acid, would require either starting from a different chiral precursor or employing a different enantioselective synthetic route.

Furthermore, the introduction of a second stereocenter, for instance at the C2 or C4 position, would lead to the formation of diastereomers (e.g., (syn and anti isomers). The stereoselective synthesis of such diastereomers is a key challenge in organic synthesis and can be achieved through various methods.

One common strategy for the diastereoselective synthesis of β-amino acids involves the reduction of β-keto esters. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions to favor either the syn or anti diastereomer. For example, chelation-controlled reductions often lead to the syn product, while non-chelating conditions can favor the anti isomer.

Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a subsequent reaction, after which it is removed. This strategy has been widely applied in the asymmetric synthesis of amino acids. For instance, the alkylation of a glycine (B1666218) enolate derived from a chiral auxiliary can proceed with high diastereoselectivity.

While specific examples for the diastereoselective synthesis of derivatives of this compound are not detailed in the provided search results, these general strategies are applicable and would be the methods of choice for accessing its various stereoisomers.

Design and Synthesis of Prodrugs Incorporating this compound

The design of prodrugs for this compound is a rational approach to surmount its delivery challenges. napier.ac.uk Prodrugs are inactive derivatives of a drug molecule that, following administration, undergo enzymatic or chemical transformation in the body to release the active parent drug. nih.gov This strategy can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent compound.

A prominent strategy in the development of prodrugs for GABA analogues involves their conjugation with amino acids. This approach leverages the body's natural amino acid transport systems to facilitate absorption and distribution. The development of amino acid-based prodrugs can lead to improved bioavailability, reduced toxicity, and more precise delivery to target tissues. nih.gov

The synthesis of amino acid conjugates of this compound would typically involve the formation of an amide bond between the carboxylic acid group of the amino acid and the primary amine of the this compound, or an ester bond between the carboxylic acid of the parent drug and the amino acid. The choice of the amino acid is critical as it can influence the conjugate's affinity for specific transporters and its subsequent release of the active drug.

Table 1: Potential Amino Acid Conjugates and Their Rationale

| Amino Acid Conjugate | Rationale for Improved Pharmacokinetics | Potential Transporter Target |

| L-Leucine | Utilizes large neutral amino acid transporters (LAT1) for potential brain delivery. | LAT1 |

| L-Glutamic Acid | Targets excitatory amino acid transporters (EAATs) which can be overexpressed in certain pathological conditions. | EAATs |

| Glycine | Smallest amino acid, may improve solubility and utilize various neutral amino acid transporters. | Multiple |

| L-Lysine | Basic amino acid, may enhance solubility and interact with cationic amino acid transporters (CATs). | CATs |

This table presents hypothetical conjugates based on established prodrug strategies for similar compounds.

Beyond amino acid conjugation, other strategies are being explored to enhance the delivery and target specificity of GABA analogues like this compound. These approaches aim to exploit the unique physiological and biochemical characteristics of target tissues, such as tumors or specific regions of the central nervous system.

One innovative approach involves the design of oligopeptide conjugate prodrugs that are activated by enzymes overexpressed in the target microenvironment. For instance, prodrugs can be designed to be substrates for matrix metalloproteinases (MMPs) or lysosomal endoproteases, which are often upregulated in tumors. napier.ac.uk This ensures that the active drug is released preferentially at the site of action, minimizing systemic exposure and associated side effects.

Another strategy focuses on the development of cyclic prodrugs. These are designed to be stable in systemic circulation but are activated under specific conditions, such as the acidic environment of solid tumors, to release the active drug. napier.ac.uk Furthermore, the creation of lipophilic prodrugs by masking charged groups can enhance membrane permeability, a significant hurdle for many hydrophilic drugs. mdpi.com

Table 2: Advanced Prodrug Strategies for Targeted Delivery

| Prodrug Strategy | Activation Mechanism | Target Tissue/Cellular Component |

| Oligopeptide Conjugates | Enzymatic cleavage by tumor-specific proteases (e.g., MMPs) | Tumor microenvironment |

| pH-Sensitive Cyclic Prodrugs | Hydrolysis in acidic environments | Solid tumors |

| Lipophilic Charge Masking | Esterase-mediated cleavage | General improvement of membrane permeability |

This table outlines advanced and theoretical prodrug strategies applicable to GABA analogues.

Pharmacological and Biological Research of R 3 Amino 4 3 Bromophenyl Butanoic Acid and Its Derivatives

Exploration of Molecular Targets and Ligand-Receptor Interactions

The unique structure of (R)-3-Amino-4-(3-bromophenyl)butanoic acid, characterized by a β-amino acid backbone and a brominated phenyl group, suggests a capacity for diverse interactions with biological macromolecules. The bromine atom, in particular, can enhance hydrophobic interactions and create specific binding motifs, influencing the compound's affinity and specificity for various targets. Research into analogous compounds indicates that this structural class can engage with both enzymes and cell-surface receptors, leading to a range of modulatory effects.

Investigation of Enzyme Binding and Modulatory Effects

Compounds structurally related to β-amino acids have been investigated as potential enzyme inhibitors. The phenyl-substituted butanoic acid structure serves as a versatile scaffold for designing molecules that can fit into the active sites of enzymes, potentially disrupting their catalytic activity.

One notable example from a derivative of the core "3-bromophenyl" structure is found in the field of oncology research. The compound 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine, known as PD 158780, has been identified as a highly potent inhibitor of the tyrosine kinase activity associated with the epidermal growth factor receptor (EGFR). nih.gov EGFR is a critical enzyme in cell signaling pathways that regulate growth and proliferation, making it a key target in cancer therapy. The inhibitory action of this derivative highlights the potential of the 3-bromophenyl moiety to contribute to high-affinity binding at enzyme active sites. nih.gov

Kinetic studies are crucial for understanding how a compound affects enzyme function. For inhibitors, these studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insight into the binding mechanism.

In the case of the EGFR inhibitor PD 158780, studies have shown that it functions as a competitive inhibitor with respect to adenosine (B11128) triphosphate (ATP). nih.gov This indicates that the compound binds to the same site on the enzyme as ATP, the enzyme's natural substrate for phosphorylation. By occupying the ATP-binding pocket, PD 158780 prevents the transfer of a phosphate (B84403) group to tyrosine residues on target proteins, thereby blocking the downstream signaling cascade. nih.gov The potency of such inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com For PD 158780, the IC50 value against EGFR tyrosine kinase is exceptionally low, in the nanomolar range, signifying a very high-affinity interaction. nih.gov

| Compound | Mechanism of Action | Target Enzyme | IC50 (nM) |

|---|---|---|---|

| PD 158780 | Competitive (ATP site) | EGFR Tyrosine Kinase | 0.08 |

| Analog with weakly basic substituent | Competitive (ATP site) | EGFR Tyrosine Kinase | < 1.0 |

Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For the 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine series of EGFR inhibitors, extensive SAR studies have been conducted. nih.gov

Researchers synthesized a series of analogs of PD 158780, focusing on adding solubilizing groups to the 6-methylamino substituent. The goal was to improve the compound's physicochemical properties without sacrificing potency. The findings demonstrated that the nature of the substituent was critical. The most effective analogs were those that incorporated weakly basic groups through a secondary amine linkage. These modifications successfully increased water solubility to over 10 mM while maintaining high potency, with IC50 values generally remaining below 1 nM. nih.gov This indicates that the core 4-[(3-bromophenyl)amino] structure is essential for high-affinity binding, while the peripheral substituent can be modified to tune properties like solubility. The bromine atom itself is understood to enhance binding through hydrophobic and electron-withdrawing effects.

| Structural Modification (at 6-position) | Effect on Potency (IC50) | Effect on Water Solubility |

|---|---|---|

| Methylamino (PD 158780) | Highly Potent (<0.1 nM) | Low |

| Weakly basic substituent via secondary amine | Maintained High Potency (<1 nM) | Significantly Increased (>10 mM) |

Receptor Agonism/Antagonism and Allosteric Modulation Studies

Beyond enzyme inhibition, the structure of this compound is highly analogous to that of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This similarity strongly suggests that its biological activity may be mediated through interactions with GABA receptors. Specifically, it resembles known GABAB receptor agonists, such as baclofen (B1667701) (β-(4-chlorophenyl)-GABA), which are used clinically for their muscle relaxant properties. nih.gov GABAB receptors are G-protein coupled receptors (GPCRs) that play a critical role in modulating synaptic transmission throughout the brain. nih.gov

Ligands that bind to GPCRs can be classified as agonists, which activate the receptor, or antagonists, which block its activation. nih.gov Another important class of ligands are allosteric modulators, which bind to a site distinct from the primary agonist binding site to enhance or reduce the receptor's response to the agonist. nih.gov Given its structural similarity to baclofen, this compound is hypothesized to act as an agonist at the GABAB receptor.

GABAB receptors are heterodimeric GPCRs, composed of GABAB1 and GABAB2 subunits, which must assemble to form a functional receptor. nih.gov Agonist binding occurs at the GABAB1 subunit. This binding event induces a conformational change in the receptor complex, which in turn activates associated intracellular heterotrimeric G-proteins (specifically Gi/Go proteins). plos.org

The activation of the G-protein leads to the dissociation of its α and βγ subunits. These subunits then interact with downstream effector molecules to produce a cellular response. The interaction profile of a GABAB agonist like this compound would therefore involve high-affinity binding to the GABAB1 subunit, stabilization of the active receptor conformation, and promotion of G-protein coupling and activation. nih.govnih.gov

The primary mechanism by which GABAB receptor activation inhibits neuronal activity is through the modulation of ion channels. nih.gov This modulation is a direct consequence of the activation of Gi/Go proteins.

The dissociated Gβγ subunit complex directly interacts with and modulates two main types of ion channels:

Inhibition of Voltage-Gated Calcium Channels (VGCCs): On presynaptic terminals, Gβγ binding to N-type and P/Q-type calcium channels reduces their probability of opening. This decrease in calcium influx is critical because calcium entry is the trigger for neurotransmitter vesicle fusion and release. By inhibiting VGCCs, GABAB activation reduces the release of other neurotransmitters, including glutamate (B1630785) and GABA itself. nih.gov

Activation of G-protein Inwardly Rectifying Potassium (GIRK) Channels: On postsynaptic membranes, the Gβγ subunit binds to and opens GIRK channels. This allows potassium ions (K+) to flow out of the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, resulting in a slow, prolonged inhibitory postsynaptic potential (IPSP). nih.gov

The associated biochemical pathway also involves the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). While this is a slower signaling pathway, it can contribute to the long-term modulation of neuronal function. The primary and most rapid effects, however, are mediated by the direct Gβγ modulation of ion channels.

| Effector | Location | Mediator | Effect | Biochemical/Physiological Outcome |

|---|---|---|---|---|

| Voltage-Gated Ca2+ Channels (N-type, P/Q-type) | Presynaptic | Gβγ subunit | Inhibition | Reduced neurotransmitter release |

| GIRK K+ Channels | Postsynaptic | Gβγ subunit | Activation | Membrane hyperpolarization (IPSP) |

| Adenylyl Cyclase | Intracellular | Gαi/o subunit | Inhibition | Decreased cAMP production |

Potential Interactions with Neurotransmitter Systems

While direct research on the neurotransmitter system interactions of this compound is not extensively documented, the pharmacological profile of its structural analogs provides significant insight into its potential activities. Derivatives of β-phenyl-γ-aminobutyric acid are known to interact with central nervous system targets. nih.govnih.gov

One such derivative, 4-amino-3-phenylbutanoic acid (phenibut), is a neuropsychotropic agent that functions as a γ-aminobutyric acid (GABA) mimetic. nih.govsemanticscholar.orgresearchgate.net GABA is the primary inhibitory neurotransmitter in the brain, responsible for reducing neuronal excitability. nih.gov Phenibut exerts its effects primarily as a GABAB receptor agonist, with some activity also reported at GABAA receptors. nih.govnih.govwikipedia.org The R-enantiomer of phenibut is significantly more potent than the S-enantiomer in its binding to GABAB receptors, indicating that this activity is stereoselective. ncats.io The presence of the phenyl ring in these compounds allows them to cross the blood-brain barrier more effectively than GABA itself. wikipedia.org

In addition to its action on the GABAergic system, phenibut has been found to stimulate dopamine (B1211576) receptors and antagonize β-phenethylamine, an endogenous compound with potential anxiogenic effects. nih.govnih.gov These interactions highlight the potential for this compound and its derivatives to modulate multiple neurotransmitter systems, suggesting a complex pharmacological profile that could influence neuronal signaling and behavior.

In Vitro Pharmacological Characterization of this compound Derivatives

The in vitro pharmacological properties of derivatives of this compound have been characterized, particularly for analogs where the bromophenyl group is replaced by a trifluorophenyl group. This substitution is a key feature of the precursor to sitagliptin (B1680988), a highly selective inhibitor of the enzyme Dipeptidyl peptidase-4 (DPP-4). chemicalbook.comchemicalbook.com DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). abcam.comnih.gov

Functional activity assays have been essential in characterizing the inhibitory potential of these derivatives against the DPP-4 enzyme. Sitagliptin, derived from a trifluorophenyl analog, has been identified as a potent, competitive, and reversible inhibitor of DPP-4. nih.gov The potency is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. In various assays, sitagliptin has demonstrated high potency against DPP-4. researchgate.netrsc.org

Enzyme inhibition kinetics are determined using fluorescence-based methods where DPP-4 cleaves a synthetic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC), releasing a fluorescent product. abcam.comcaymanchem.comcreativebiomart.net The reduction in fluorescence in the presence of an inhibitor allows for the calculation of its potency.

Table 1: In Vitro DPP-4 Inhibition by Sitagliptin

| Assay Source | IC50 Value (nM) | Inhibition Type |

|---|---|---|

| Human Recombinant DPP-4 | 18 | Competitive |

This table presents IC50 values for sitagliptin, a therapeutic agent developed from a trifluorophenyl derivative of the core compound.

To confirm that the enzymatic inhibition observed in biochemical assays translates to a biological response in a cellular environment, cell-based assays are employed. The inhibitory activity of DPP-4 inhibitors has been evaluated in various living cell systems. nih.gov For instance, cell lines with high expression of DPP-4, such as the human liver cancer cell line HepG-2 and the human colorectal adenocarcinoma cell line Caco-2, are utilized. nih.govresearchgate.net In these assays, cells are incubated with a fluorescent probe and the inhibitor, allowing for the measurement of DPP-4 activity within a complex biological matrix. researchgate.net

Furthermore, cell-based assays have been used to evaluate the downstream effects of DPP-4 inhibition. In studies using a rat model of diabetes, treatment with sitagliptin was shown to prevent diabetes-induced changes in the subcellular distribution of tight junction proteins and decrease cell death by apoptosis in the retina, demonstrating a protective biological response at the cellular level. nih.gov

A critical aspect of pharmacological characterization is determining the selectivity of a compound for its intended target over other related proteins. This is particularly important for DPP-4 inhibitors, as the dipeptidyl peptidase family includes several other enzymes, such as DPP-8 and DPP-9. Off-target inhibition of these related enzymes could lead to undesirable effects.

In vitro studies have demonstrated that sitagliptin is highly selective for DPP-4. ijrti.orgdrugs.com It does not significantly inhibit DPP-8 or DPP-9 at concentrations that are therapeutic for DPP-4 inhibition. drugs.comnih.gov The selectivity ratio, which compares the potency against the target enzyme to that against off-target enzymes, is a key metric. Sitagliptin has been reported to have a selectivity for DPP-4 that is approximately 2,600 times greater than for DPP-8 and DPP-9. ijrti.org This high degree of selectivity is a crucial feature, contributing to a favorable therapeutic profile.

Preclinical In Vivo Pharmacological Assessment (Non-Human)

Preclinical in vivo studies are fundamental for evaluating the efficacy of a compound in a living organism before it can be considered for human trials. nih.gov For derivatives of this compound, particularly those leading to DPP-4 inhibitors like sitagliptin, extensive assessments have been conducted in animal models of disease.

The efficacy of DPP-4 inhibitors has been thoroughly investigated in various rodent models of type 2 diabetes, which are designed to mimic the key pathological features of the human disease, such as insulin (B600854) resistance and impaired insulin secretion. mdpi.comnih.gov

In a mouse model using a high-fat diet combined with a low dose of streptozotocin (B1681764) (HFD/STZ) to induce diabetes, chronic treatment with a sitagliptin analog, des-fluoro-sitagliptin, resulted in significant and dose-dependent improvements in glycemic control. diabetesjournals.org Key findings included the correction of both postprandial and fasting hyperglycemia and reductions in glycated hemoglobin (HbA1c). diabetesjournals.orgresearchgate.net Furthermore, the treatment led to an increase in the number of insulin-producing β-cells, normalizing β-cell mass and improving the ratio of β-cells to α-cells in the pancreatic islets. diabetesjournals.org

Similar positive outcomes were observed in Zucker Diabetic Fatty (ZDF) rats, another well-established model of type 2 diabetes. nih.gov In these animals, sitagliptin treatment improved glycemic control, as indicated by a significant decrease in HbA1c levels. nih.gov The studies also showed that DPP-4 inhibition enhanced islet cell function, leading to increased glucose-dependent insulin secretion. researchgate.net These preclinical efficacy studies in non-human models provided strong evidence that this class of compounds could effectively manage key aspects of type 2 diabetes. diabetesjournals.orgresearchgate.net

Table 2: Summary of Efficacy Findings for Sitagliptin and its Analogs in Rodent Models of Type 2 Diabetes

| Animal Model | Key Outcomes | Reference(s) |

|---|---|---|

| High-Fat Diet/Streptozotocin (HFD/STZ) Mice | Sustained reduction of blood glucose and HbA1c. diabetesjournals.orgresearchgate.net | diabetesjournals.orgresearchgate.net |

| Improved oral glucose tolerance. researchgate.net | researchgate.net | |

| Normalization of β-cell mass and function. diabetesjournals.org | diabetesjournals.org | |

| Increased glucose-stimulated insulin secretion. diabetesjournals.orgresearchgate.net | diabetesjournals.orgresearchgate.net | |

| Zucker Diabetic Fatty (ZDF) Rats | Significant decrease in HbA1c levels. nih.gov | nih.gov |

| Prevention of diabetes-induced changes in the blood-retinal barrier. nih.gov | nih.gov |

Investigation of Pharmacodynamic Markers

The pharmacodynamic properties of this compound and its derivatives, presumed to act as GABAB receptor agonists, can be characterized by a variety of in vivo and in vitro markers. These markers are essential for understanding the compound's mechanism of action and dose-response relationship.

In Vivo Models:

Locomotor Activity: GABAB receptor agonists, such as baclofen, are known to influence motor activity. frontiersin.orgnih.gov Studies in animal models, typically rodents, can be employed to assess the impact of this compound on spontaneous locomotor activity. A dose-dependent decrease in movement is often indicative of central nervous system depressant effects, a characteristic of GABAB agonism. frontiersin.org

Sociosexual Behavior: The GABAergic system plays a role in regulating social and sexual behaviors. The effects of this compound on these behaviors can be evaluated in animal models. For instance, baclofen has been shown to inhibit sexual behavior in rats. researchgate.net

Reward and Motivation: The influence of the compound on the brain's reward pathways can be investigated using models of drug self-administration and conditioned place preference. Given that GABAB receptors are implicated in the modulation of addictive behaviors, these studies can provide insight into the potential therapeutic applications of this compound in substance use disorders. frontiersin.org

In Vitro and Electrophysiological Markers:

Neuronal Firing: The most direct measure of the pharmacodynamic effect of a GABAB agonist is its ability to inhibit neuronal firing. researchgate.net Electrophysiological recordings from brain slices, particularly in regions rich in GABAB receptors like the hippocampus and the central amygdala, can be used to quantify the inhibitory effect of this compound on synaptic transmission. researchgate.netnih.gov

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for the GABAB receptor can determine the affinity (Ki) of this compound and its analogs for the receptor. nih.gov

Functional Assays: In vitro functional assays, such as measuring the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels or the inhibition of adenylyl cyclase activity in cell lines expressing GABAB receptors, can provide a quantitative measure of the compound's agonist efficacy (EC50).

The table below summarizes key pharmacodynamic markers that could be investigated for this compound.

| Marker Type | Specific Marker | Typical Effect of a GABAB Agonist |

| In Vivo | Spontaneous Locomotor Activity | Decrease |

| Muscle Relaxation | Increase | |

| Body Temperature | Decrease | |

| In Vitro | Neuronal Firing Rate | Decrease |

| Neurotransmitter Release | Inhibition | |

| Biochemical | GABAB Receptor Binding Affinity (Ki) | Low nanomolar to micromolar range |

| GIRK Channel Activation (EC50) | Potent activation |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs

The pharmacological profile of this compound analogs is significantly influenced by their chemical structure. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Impact of Bromine Substitution on Pharmacological Activity

The presence and position of a halogen atom on the phenyl ring of 3-amino-4-phenylbutanoic acid analogs can profoundly impact their pharmacological activity. The bromine atom in this compound is expected to influence its properties in several ways:

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and its binding to the GABAB receptor.

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the phenyl ring, potentially influencing the interaction with the receptor binding pocket.

Steric Effects: The size of the bromine atom can dictate the optimal positioning of the phenyl ring within the receptor.

The following table provides a hypothetical comparison of the relative potencies of different halogen-substituted 3-amino-4-phenylbutanoic acid analogs at the GABAB receptor, based on general principles of medicinal chemistry.

| Compound | Substitution on Phenyl Ring | Hypothetical Relative Potency |

| Analog 1 | H | 1x |

| Analog 2 | 3-Bromo | Potentially increased due to favorable lipophilicity and electronic effects |

| Analog 3 | 4-Chloro (Baclofen) | High |

| Analog 4 | 4-Iodo | Potentially high, as seen in some baclofen analogs |

Influence of Stereochemistry on Biological Efficacy and Selectivity

The stereochemistry of 3-amino-4-phenylbutanoic acid analogs is a critical factor for their biological activity, as the GABAB receptor exhibits a high degree of stereoselectivity. The activity of these compounds typically resides in one enantiomer, while the other is significantly less active or inactive.

For baclofen, the (R)-enantiomer is the active form, possessing significantly higher affinity for the GABAB receptor than the (S)-enantiomer. nih.gov This stereospecificity is a hallmark of the interaction between these ligands and the receptor. It is therefore highly probable that the biological activity of 3-Amino-4-(3-bromophenyl)butanoic acid also resides predominantly in the (R)-enantiomer.

The profound difference in activity between the enantiomers of baclofen is illustrated in the table below, which presents binding affinity data for the GABAB receptor.

| Compound | Stereochemistry | GABAB Receptor Binding Affinity (IC50 in µM) |

| Baclofen | (R)-(-)-enantiomer | 0.015 |

| Baclofen | (S)-(+)-enantiomer | 1.77 |

Data from a study on [3H]baclofen binding to GABAB receptors in cat cerebellum. nih.gov

This more than 100-fold difference in potency underscores the importance of stereochemistry in the design of selective GABAB receptor agonists. nih.gov The (R)-configuration at the 3-position of the butanoic acid chain is crucial for the correct orientation of the pharmacophoric elements—the amino group, the carboxylic acid, and the phenyl ring—within the binding site of the GABAB receptor.

Despite a comprehensive search for computational and theoretical studies on This compound , specific data required to populate the requested article sections is not available in the public domain. Research literature and chemical databases lack specific molecular modeling, docking simulations, quantum chemical calculations, and in silico ADME predictions for this particular compound.

The available information often pertains to related but structurally distinct analogues, such as those with the bromine atom at a different position on the phenyl ring (e.g., the 2- or 4-position) or with different halogen substituents altogether (e.g., chloro or fluoro derivatives). Presenting data from these different molecules would be scientifically inaccurate and would not adhere to the strict focus on "this compound".

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each outlined subsection.

Computational and Theoretical Studies on R 3 Amino 4 3 Bromophenyl Butanoic Acid

Cheminformatics and Data Mining for Analog Discovery and Lead Optimization

While direct computational studies focusing exclusively on (R)-3-Amino-4-(3-bromophenyl)butanoic acid are not extensively documented in publicly available research, the principles of cheminformatics and data mining are widely applied to its parent class, GABA (γ-aminobutyric acid) analogs. These computational techniques are crucial for accelerating the discovery of new analogs and optimizing lead compounds by predicting their properties and biological activities, thereby saving considerable time and resources in the drug discovery pipeline. longdom.orgazolifesciences.com

Virtual Screening and Library Design

A primary application of cheminformatics is virtual screening, which allows researchers to computationally assess large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target, such as GABA receptors. azolifesciences.com For a compound like this compound, this process would involve generating a virtual library of analogs with modifications at various positions on the phenyl ring or the butanoic acid backbone.

These virtual libraries are then screened using molecular docking simulations to predict the binding affinity and pose of each analog within the target's binding site. nih.govdergipark.org.tr For instance, in a study focused on identifying novel GABA-A receptor inhibitors, virtual screening of a database of compounds similar to a known potentiator was performed to identify molecules with potentially superior druggable properties. nih.gov This data-driven approach helps prioritize which novel compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of lead optimization. patsnap.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govncsu.edu For GABA analogs, QSAR studies are used to predict the inhibitory activity against targets like GABA aminotransferase (GABA-AT) or binding affinity to GABA receptors. nih.govmdpi.comtandfonline.com

Researchers develop these models by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of known compounds and correlating them with their measured biological activities. nih.govnih.gov A successful QSAR model can then predict the activity of new, unsynthesized analogs, guiding medicinal chemists in designing more potent and selective molecules. nih.gov For example, a QSAR study on heterocyclic GABA analogs identified that bulky ligands, particularly those containing a sulfur atom, tend to be better inhibitors of GABA-AT. mdpi.com

| Descriptor Type | Descriptor Example | Influence on Binding Affinity |

|---|---|---|

| Pharmacophore Feature | H-Bond Acceptors | Positioning is critical for interaction |

| Structural Feature | Aromatic Rings | Important for receptor recognition |

| Physicochemical Property | Hydrophobicity | Contributes to binding |

Analog Discovery and Lead Optimization Strategies

The table below illustrates a hypothetical application of this principle, showing how different substitutions on a core scaffold (similar to a GABA analog) influence the experimental potency (pKi).

| Analog | Substitution (R1) | Substitution (R2) | Experimental Potency (pKi) |

|---|---|---|---|

| Core Scaffold | -H | -H | 6.5 |

| Analog A | -CH3 | -H | 7.2 |

| Analog B | -H | -Cl | 7.8 |

| Analog C | -CH3 | -Cl | 8.5 |

Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ncsu.edufrontiersin.org Early prediction of these properties is essential for lead optimization, as it helps to eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. ncsu.edu For GABA analogs like this compound, cheminformatics platforms can predict properties such as oral bioavailability and potential for crossing the blood-brain barrier, which are critical for CNS-acting agents. mdpi.comimmunocure.us

Future Research Directions and Translational Potential

Advanced Synthetic Strategies for Complex Derivatives of (R)-3-Amino-4-(3-bromophenyl)butanoic acid

The generation of novel and structurally complex derivatives from the this compound core is fundamental to expanding its therapeutic potential. Modern synthetic methodologies offer precise control over molecular architecture, enabling the creation of compound libraries with diverse pharmacological profiles.

Key advanced strategies include:

Catalytic Asymmetric Synthesis : The synthesis of β-amino acids, the core of the target molecule, has been significantly advanced through various catalytic asymmetric methods. hilarispublisher.comrsc.orgrsc.org These include transition metal-catalyzed approaches like hydrogenation and conjugate additions, as well as organocatalyzed reactions such as the Mannich reaction. rsc.orgrsc.org These techniques are crucial for establishing the desired stereochemistry, which is often critical for biological activity. For instance, Ru- and Rh-based catalysts have become standard for the asymmetric hydrogenation of precursors to β-amino acids. hilarispublisher.comrsc.org

Late-Stage C-H Functionalization : This strategy allows for the direct modification of carbon-hydrogen bonds on an existing molecular scaffold, bypassing the need for pre-functionalized starting materials. exlibrisgroup.comrsc.orgchemspeed.comthieme-connect.de For the this compound scaffold, C-H functionalization of the bromophenyl ring could rapidly generate a wide array of analogues. chemspeed.comresearchgate.net Techniques such as transition-metal-catalyzed C-H borylation can introduce a versatile handle for further chemical modifications, expanding the chemical space available for exploring structure-activity relationships (SAR). thieme-connect.de

Combinatorial Chemistry : By combining a set of core building blocks through a series of reactions, combinatorial chemistry can be employed to rapidly generate large libraries of derivatives. Applying this to the this compound scaffold would accelerate the discovery of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

| Synthetic Strategy | Description | Potential Application to Scaffold |

| Catalytic Asymmetric Synthesis | Uses chiral catalysts to produce enantiomerically pure compounds. Methods include asymmetric hydrogenation, Mannich reactions, and conjugate additions. hilarispublisher.comrsc.org | Ensures the correct (R)-configuration of the β-amino acid core, which is critical for specific biological interactions. |

| Late-Stage C-H Functionalization | Directly converts C-H bonds into new functional groups on a complex molecule, avoiding lengthy de novo synthesis. rsc.orgchemspeed.com | Enables rapid diversification of the bromophenyl ring to explore how different substituents affect target binding and ADMET properties. |

| Combinatorial Chemistry | Systematically and rapidly synthesizes a large number of different but structurally related molecules. | Facilitates the creation of extensive libraries of derivatives for high-throughput screening, accelerating hit-to-lead optimization. |

Multi-Targeting Approaches Utilizing the this compound Scaffold

Complex central nervous system (CNS) diseases, such as Alzheimer's, Parkinson's, and epilepsy, are often characterized by the dysregulation of multiple biological pathways. jocpr.comrsc.orgnih.gov This complexity suggests that drugs acting on a single target may have limited efficacy. nih.gov Multi-target drug design aims to create single molecules that can modulate several disease-relevant targets simultaneously, potentially offering a more holistic therapeutic effect. jocpr.comrsc.org

The this compound scaffold is a viable candidate for developing multi-target-directed ligands (MTDLs). As a GABA analogue, it already possesses a foundational interaction with the GABAergic system. rxlist.com By strategically modifying its structure, it is conceivable to incorporate additional pharmacophores that interact with other targets implicated in neurodegenerative diseases.

Potential multi-target strategies include:

Hybrid Molecule Design : Fusing the core scaffold with another known pharmacophore to create a single molecule with dual activity. For example, incorporating a moiety known to inhibit an enzyme involved in neuroinflammation or oxidative stress.

Fragment-Based Design : Using computational and experimental methods to identify molecular fragments that bind to different targets and then linking them to the core scaffold.

Scaffold Repurposing : Screening existing derivatives against a panel of CNS targets to identify unforeseen polypharmacology that can be optimized. rsc.org For instance, derivatives could be designed to modulate both GABA receptors and other neurotransmitter systems or ion channels involved in neuronal excitability. nih.gov

Development of Novel Assay Systems for Biological Evaluation

To effectively screen and characterize the complex derivatives generated, advanced and physiologically relevant assay systems are essential. Traditional in vitro assays often fail to capture the complexity of the CNS, contributing to high attrition rates in drug development. nih.gov

Future biological evaluation will rely on innovative platforms:

Human Stem Cell-Derived Models : The use of induced pluripotent stem cells (iPSCs) allows for the creation of patient-specific neurons and other brain cells. These can be used in 2D cultures or organized into more complex 3D structures. drugtargetreview.com

Brain Organoids : These are self-organizing 3D cultures derived from stem cells that recapitulate key aspects of human brain development and architecture. nih.govdrugtargetreview.comnih.govresearchgate.net Brain organoids provide a "mini-brain" in a dish, offering a more accurate model for studying disease and testing drug efficacy and neurotoxicity compared to traditional cell cultures or animal models. nih.govnih.govresearchgate.net They are becoming an invaluable tool for high-throughput screening of compound libraries. nih.govresearchgate.net

| Assay System | Description | Advantage for Screening Derivatives |

| Phenotypic Screening | Measures changes in cell or organismal function and appearance without bias toward a specific molecular target. neuroproof.comsygnaturediscovery.com | Identifies compounds with desired physiological effects (e.g., neuroprotection) even if the exact target is unknown. |

| iPSC-Derived Neurons | Neurons and glial cells generated from human stem cells, often from patients with a specific disease. drugtargetreview.com | Provides a human-relevant and potentially patient-specific context for evaluating compound efficacy and toxicity. |

| Brain Organoids | 3D self-assembled cellular models that mimic the structure and cellular composition of the human brain. drugtargetreview.comnih.gov | Offers a complex, multicellular microenvironment to assess a compound's impact on neurodevelopment, neural network function, and disease pathology. nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the success rate of new therapies. These computational tools can be powerfully applied to the development of drugs based on the this compound scaffold.

Key applications of AI/ML include:

Target Identification and Validation : AI algorithms can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for neurological disorders.

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. By providing the this compound scaffold as a starting point, these models can generate novel derivatives optimized for high target affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening : ML models can screen virtual libraries containing millions of potential derivatives against a biological target, predicting their binding affinity and prioritizing the most promising candidates for synthesis and experimental testing.

Predictive Modeling : AI can predict the pharmacokinetic and toxicological properties of new derivatives, allowing researchers to filter out compounds likely to fail early in the development process.

Elucidation of Novel Biological Pathways Modulated by this compound Derivatives

While this compound is an analogue of GABA, its derivatives may exert their therapeutic effects through mechanisms that are independent of or complementary to the GABAergic system. nih.govresearchgate.net Identifying these novel biological pathways is crucial for understanding the full therapeutic potential and potential side effects of these compounds.

Modern "-omics" technologies are central to this effort:

Chemoproteomics : This technique is used for the unbiased identification of a drug's protein targets directly in complex biological systems, such as cell lysates or living cells. nih.govresearchgate.netnih.govcriver.comresearchgate.net By using a derivative of the parent compound as a chemical probe, researchers can "pull out" and identify its binding partners, a process known as target deconvolution. nih.govresearchgate.netnih.gov This can confirm expected targets and, more importantly, reveal unexpected off-targets that may contribute to the drug's efficacy or side effects.

Metabolomics : This approach involves the comprehensive analysis of small-molecule metabolites in a biological system. creative-proteomics.comnih.govnih.govresearchgate.net By comparing the metabolic profiles of cells or organisms treated with a compound to untreated controls, researchers can identify the metabolic pathways that are perturbed. nih.gov This provides a functional readout of the drug's mechanism of action and can help identify novel therapeutic targets. creative-proteomics.comnih.gov

Transcriptomics : By analyzing changes in gene expression (e.g., via RNA-sequencing) following treatment with a derivative, researchers can infer which signaling pathways and cellular processes are being modulated.

These unbiased, systems-level approaches are critical for moving beyond the primary hypothesis of GABA modulation and uncovering the complete molecular mechanism of action for new derivatives, ultimately leading to more effective and safer medicines. nih.gov

Q & A

Q. What controls are critical for in vivo neuropharmacology studies?

- Methodological Answer : Include vehicle controls (saline + DMSO <1%) and positive controls (e.g., baclofen for GABA_B). Use blinded scoring for behavioral assays (e.g., rotarod for motor function). Power analysis (n ≥ 8/group) ensures statistical validity .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer : Screen solvents (ethanol/water mixtures) via vapor diffusion. Use 10 mM HCl to protonate the amino group, enhancing crystal lattice formation. Collect data at 100 K with synchrotron radiation (λ = 0.9 Å) .

Cross-Disciplinary Applications

Q. Can this compound serve as a precursor for fluorescent probes in neuroscience?

- Methodological Answer : Yes. Attach fluorophores (e.g., BODIPY) via EDC/NHS coupling to the carboxylic acid. Validate localization in neuronal cultures using confocal microscopy (λₑₓ = 488 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products